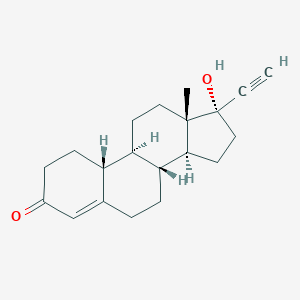

17-epi-Norethindrone

Description

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNJXKGJWUCNN-JBKQDOAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431665 |

Source

|

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-36-8 |

Source

|

| Record name | 18-Methyllevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038673368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-METHYLLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV7HRB5DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereospecific Synthesis of 17-epi-Norethindrone: A Technical Guide

The following technical guide details the stereospecific synthesis and isolation of 17-epi-Norethindrone (Norethisterone Impurity G), a critical reference standard in pharmaceutical development.

Target Compound: 17-epi-Norethindrone (17

Executive Summary & Retrosynthetic Logic

The synthesis of 17-epi-Norethindrone presents a significant stereochemical challenge compared to the standard drug, Norethindrone. In the standard industrial synthesis, the nucleophilic addition of metal acetylides to Estr-4-ene-3,17-dione (or its protected equivalents) is governed by steric control, predominantly favoring

To access the 17-epi isomer (17

Strategic Pathway

-

Precursor: Norethindrone (Standard API).

-

Activation: Formation of the pyridinium sulfate ester at C17.

-

Inversion: Solvolysis in buffered aqueous media to scramble the C17 stereocenter.

-

Resolution: Chromatographic isolation of the 17-epi isomer.

Reaction Mechanism & Pathway Visualization

The transformation relies on the

Figure 1: Mechanism of Sulfate-Mediated Epimerization. The pathway exploits the solvolytic instability of tertiary steroid sulfates to invert the C17 center.

Experimental Protocol

Phase 1: Preparation of Norethindrone-17 -Sulfate

This step activates the tertiary hydroxyl group, converting it into a labile leaving group.

Reagents:

-

Norethindrone (API Grade): 1.0 eq

-

Sulfur Trioxide-Pyridine Complex (

): 3.0 eq -

Anhydrous Pyridine: Solvent (10 volumes)

-

Dimethylformamide (DMF): Co-solvent (optional, for solubility)

Procedure:

-

Dissolution: Charge a flame-dried reaction vessel with Norethindrone (e.g., 5.0 g) and anhydrous pyridine (50 mL). Stir under nitrogen until fully dissolved.

-

Addition: Add

complex (8.0 g) in portions at room temperature to prevent exotherms. -

Reaction: Heat the mixture to 50°C and stir for 12–16 hours. Monitor by TLC (Silica; CHCl3/MeOH 9:1). The starting material spot (

) should disappear, replaced by a baseline spot (Sulfate salt). -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold diethyl ether (200 mL). The pyridinium sulfate salt will precipitate as an oil or gum. Decant the supernatant and wash the residue with fresh ether (

mL) to remove excess pyridine.

Phase 2: Solvolytic Inversion (Epimerization)

The sulfate ester is hydrolyzed under controlled conditions to facilitate carbocation formation and non-stereospecific water attack.

Reagents:

-

Acetate Buffer (pH 5.2): 0.2 M

-

Ethyl Acetate: Extraction solvent

Procedure:

-

Hydrolysis: Dissolve the crude sulfate residue in Acetate Buffer (100 mL, pH 5.2).

-

Incubation: Heat the aqueous solution to 60°C for 4 hours. This promotes the

cleavage of the sulfate group. -

Extraction: Cool the mixture and extract with Ethyl Acetate (

mL). -

Drying: Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under vacuum to yield a crude solid.-

Note: The crude contains a mixture of 17-epi-Norethindrone (

30-40%), recovered Norethindrone (

-

Phase 3: Purification & Isolation

Separation of the epimers is critical as they have similar polarities.

System: Flash Column Chromatography or Preparative HPLC. Stationary Phase: Silica Gel (230-400 mesh) or C18 (Reverse Phase).

| Parameter | Flash Chromatography (Normal Phase) | Preparative HPLC (Reverse Phase) |

| Mobile Phase | Toluene : Ethyl Acetate (85:15) | Water : Acetonitrile (Gradient 60:40 |

| Elution Order | 1. Elimination products2. 17-epi-Norethindrone 3. Norethindrone | 1. Norethindrone2.[1][2][3] 17-epi-Norethindrone |

| Selectivity | Moderate (Requires slow elution) | High (Baseline separation achievable) |

Crystallization: The isolated 17-epi fractions can be recrystallized from Acetone/Hexane to achieve >98% purity (required for Reference Standard grade).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized impurity, compare the analytical data against the standard drug. The C17 inversion induces distinct shifts in the NMR signals of the neighboring C18 methyl group.

Comparative Data Table

| Attribute | Norethindrone (Standard) | 17-epi-Norethindrone (Target) | Diagnostic Feature |

| Configuration | 17 | 17 | Stereocenter C17 |

| Downfield shift in epi | |||

| Slight downfield shift due to anisotropy of the ethynyl group | |||

| HPLC RT (C18) | Epi is more lipophilic (ethynyl is equatorial-like) | ||

| Melting Point | 203–204°C | 195–198°C | Distinct range |

Critical Control Points & Troubleshooting

-

Moisture Control: The sulfation step requires anhydrous conditions. Moisture will hydrolyze the

complex, inhibiting activation. -

pH Sensitivity: During solvolysis, maintaining pH ~5.2 is crucial. Too acidic (pH < 3) promotes elimination to the

diene; too basic (pH > 8) inhibits the ionization of the sulfate. -

Safety: Norethindrone is a potent progestin.[2][] All operations must be conducted in a containment isolator or fume hood with appropriate PPE (double gloving, respirator).

References

-

European Pharmacopoeia (Ph. Eur.). Norethisterone Monograph: Impurity G.[5][6] 10th Edition. Strasbourg: Council of Europe.

-

Schänzer, W., et al. (1992).

-hydroxy-17 -

Golubovskaya, L. E., & Pivnitskii, K. K. (1989). "Simple synthesis of a complete set of unconjugated norethisterone metabolites." Bioorganicheskaya Khimiya, 15(3), 411-416. (Details reduction and isomer synthesis).

-

Djerassi, C., et al. (1954). "Steroids.[2][3][7][8][][9] LIV. Synthesis of 19-Nor-17

-ethynyltestosterone and 19-Nor-17ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Sources

- 1. esschemco.com [esschemco.com]

- 2. Norethisterone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. chembk.com [chembk.com]

- 5. 17-epi-Norethindrone (Norethindrone EP Impurity G) - CAS - 38673-36-8 | Axios Research [axios-research.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Nandrolone - Wikipedia [en.wikipedia.org]

- 8. US2849462A - Method for preparing 19-nor 17-alpha-ethynyl testosterone - Google Patents [patents.google.com]

- 9. repositum.tuwien.at [repositum.tuwien.at]

17-epi-Norethindrone reference standard characterization

Title: Technical Characterization Guide: 17-epi-Norethindrone Reference Standard (EP Impurity G)

Executive Summary

The precise characterization of 17-epi-Norethindrone (CAS: 38673-36-8) is a critical compliance requirement for the release of Norethindrone API and finished dosage forms.[1] Designated as Impurity G in the European Pharmacopoeia (EP), this compound is the C17-epimer of the active pharmaceutical ingredient.[1]

Due to the identical molecular weight (

Part 1: Structural Identity & Stereochemistry

The Stereochemical Challenge

Norethindrone (Norethisterone) possesses a

-

Parent (Norethindrone):

-17-Hydroxy-19-norpregn-4-en-20-yn-3-one.[1] -

Impurity (17-epi-Norethindrone):

-17-Hydroxy-19-norpregn-4-en-20-yn-3-one.[1]

NMR Elucidation Strategy (The "Gold Standard")

To certify a reference standard of 17-epi-Norethindrone, 1D-NMR is often inconclusive due to signal overlap.[1] 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is required to determine the spatial proximity of the C13-methyl protons to the ethynyl proton.[1]

-

Experimental Logic: The C13 angular methyl group (

) serves as the "spy" nucleus.[1]-

In Norethindrone: The

-ethynyl group projects away from the -

In 17-epi-Norethindrone: The

-ethynyl group is on the same face as the C13-methyl.[1] A strong NOE cross-peak is observed between the C13-methyl protons and the ethynyl proton.[1]

-

Table 1: Key NMR Diagnostic Signals

| Signal | Norethindrone (Parent) | 17-epi-Norethindrone (Impurity G) | Mechanistic Reason |

| C13-Me ( | Anisotropic shielding by the ethynyl group.[1] | ||

| Ethynyl Proton | Change in electronic environment at C17.[1] | ||

| NOESY Correlation | Weak/No | Strong | Spatial proximity on the |

Part 2: Chromatographic Separation (Purity Assignment)

Separating steroid epimers requires optimized stationary phase selectivity.[1] Standard C18 columns often fail to resolve the critical pair (Norethindrone vs. 17-epi) to baseline.[1]

HPLC Method Development Protocol

-

Column Selection: A high-density C18 or a Phenyl-Hexyl column is recommended.[1] The

- -

Mobile Phase: Isocratic elution is preferred for stability indicating methods to ensure consistent retention times.[1]

Visualization: Method Development Logic

Figure 1: Decision logic for optimizing the chromatographic separation of Norethindrone epimers.

Part 3: Comprehensive Characterization Protocol

To qualify a batch of 17-epi-Norethindrone as a Primary Reference Standard , the following self-validating workflow must be executed. This approach ensures "Mass Balance" purity assignment, independent of external standards.[1]

Step-by-Step Workflow

-

Crude Isolation/Synthesis: Synthesize via base-catalyzed epimerization of Norethindrone or isolate from degraded mother liquor.[1]

-

Preparative Purification: Use Prep-HPLC to achieve

chromatographic purity.[1] -

Structural Confirmation (Identity):

-

IR: Confirm functional groups (OH, C

C, C=O). -

MS: Confirm Molecular Ion (

).[1] -

1H/13C NMR & NOESY: Confirm stereochemistry (as detailed in Part 1).

-

-

Purity Assignment (Potency):

-

Chromatographic Purity (

): Determine % area via HPLC-UV (254 nm). -

Residual Solvents (

): Quantify via GC-Headspace (ICH Q3C). -

Water Content (

): Quantify via Karl Fischer titration. -

Inorganic Impurities (

): Residue on Ignition / Sulfated Ash.[1]

-

-

Calculation:

[1]

Visualization: Reference Standard Qualification

Figure 2: Workflow for the qualification of the 17-epi-Norethindrone Reference Standard.

Part 4: Handling & Stability

-

Light Sensitivity: Like all

-3-ketosteroids, 17-epi-Norethindrone is sensitive to photo-degradation.[1] It must be stored in amber vials to prevent the formation of photo-isomers (e.g., lumisterol analogs).[1] -

Hygroscopicity: While generally non-hygroscopic, the standard should be stored at

in a desiccator.[1] -

Solution Stability: Solutions in Acetonitrile are stable for 24 hours at room temperature, but long-term storage should be at

.[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.). Norethisterone Monograph 0234.[1][7] (Detailed impurity profile including Impurity G).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6230 (Norethindrone). (General structural data). [1]

-

Görög, S. Steroid Analysis in the Pharmaceutical Industry. Ellis Horwood, 1989.[1] (Foundational text on steroid stereochemistry and NMR analysis).

-

LGC Standards. Norethisterone Impurity G Reference Standard Data Sheet. (Commercial reference for impurity designation).

-

United States Pharmacopeia (USP). USP Monograph: Norethindrone Tablets. (HPLC methods for assay and impurities).[1][3][4][5][6][8] [1]

Sources

- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Norethindrone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Unveiling the Stereochemical Nuances of Norethindrone: A Technical Guide to the Biological Activity of its Epimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethindrone, a foundational synthetic progestin, has been a cornerstone of hormonal therapeutics for decades. However, its biological activity is not solely defined by the parent molecule. The stereochemical orientation of its various epimers, formed through metabolic conversion or as synthetic impurities, gives rise to a spectrum of pharmacological activities that can significantly influence its overall therapeutic profile and side-effect liability. This in-depth technical guide provides a comprehensive exploration of the biological activities of norethindrone and its key epimers, including 17-epi-norethindrone, 5α-dihydronorethindrone, and 5β-dihydronorethindrone. We delve into their differential binding affinities for progesterone, estrogen, and androgen receptors, their subsequent transcriptional activities, and the implications of these differences for their in vivo effects. This guide also provides detailed experimental protocols for the characterization of these epimers, offering a valuable resource for researchers in the fields of pharmacology, endocrinology, and medicinal chemistry.

Introduction: The Significance of Stereoisomerism in Norethindrone's Pharmacology

Norethindrone, a 19-nortestosterone derivative, exerts its primary progestational effects through agonism at the progesterone receptor (PR).[1][2] These actions are fundamental to its use in contraception and hormone replacement therapy.[2] However, the in vivo environment subjects norethindrone to metabolic transformations that can alter its three-dimensional structure, leading to the formation of stereoisomers, or epimers. These epimers, while possessing the same chemical formula, exhibit distinct spatial arrangements of atoms, which can profoundly impact their interaction with steroid hormone receptors.[3][4]

The most well-characterized epimers of norethindrone include those with alterations at the C17 and C5 positions. The 17-epi-norethindrone is a stereoisomer differing in the configuration of the hydroxyl group at the C17 position.[3] The A-ring reduced metabolites, 5α-dihydronorethindrone (5α-DHNET) and 5β-dihydronorethindrone (5β-DHNET), are formed by the action of 5α- and 5β-reductase enzymes, respectively. Understanding the unique biological activities of these epimers is paramount for a complete comprehension of norethindrone's multifaceted pharmacological profile.

Differential Receptor Binding and Transcriptional Activation

The biological effects of norethindrone and its epimers are dictated by their binding affinity and subsequent functional activity at progesterone (PR), estrogen (ER), and androgen receptors (AR). The subtle changes in stereochemistry among these compounds lead to significant differences in their receptor interaction profiles.

Progesterone Receptor (PR) Activity

Norethindrone is a potent agonist of the progesterone receptor, which is the primary mechanism behind its progestational effects.[3][4] Limited quantitative data is available for the direct comparison of all its epimers. However, it is generally understood that epimerization at the C17 position, as in 17-epi-norethindrone, is likely to reduce binding affinity and progestogenic potency due to a less optimal fit within the receptor's ligand-binding pocket.

Androgen Receptor (AR) Activity

Norethindrone itself exhibits some affinity for the androgen receptor, contributing to potential androgenic side effects.[5] Intriguingly, its 5α-reduced metabolite, 5α-dihydronorethindrone, displays a paradoxical effect. While 5α-reduction enhances its binding affinity for the androgen receptor, it significantly diminishes its androgenic potency in vivo.[1] This suggests that 5α-DHNET may act as an AR antagonist or a very weak partial agonist. This dissociation between binding affinity and functional activity highlights the critical role of ligand-induced conformational changes in the receptor that are necessary for transcriptional activation.

Estrogen Receptor (ER) Activity

Norethindrone itself has minimal direct affinity for the estrogen receptor. However, some of its A-ring reduced metabolites have been shown to interact with the ER.[6] Specifically, 3β,5α-tetrahydronorethisterone and 3α,5α-tetrahydronorethisterone, which are further metabolites of 5α-dihydronorethindrone, are efficient competitors for estrogen receptor binding.[6] This suggests that the metabolic conversion of norethindrone in certain tissues could lead to localized estrogenic effects. Norethindrone acetate has also been reported to act as an ERα agonist.[7]

Table 1: Comparative Receptor Binding Affinities of Norethindrone and its Epimers

| Compound | Progesterone Receptor (PR) - Ki (nM) | Androgen Receptor (AR) - Ki (nM) | Estrogen Receptor (ERα) - Activity |

| Norethindrone | 6.8[8] | 21.9[5] | Agonist (via acetate)[7] |

| Norethindrone Acetate | 72[8] | 21.9[5] | Agonist[7] |

| 5α-Dihydronorethindrone | Data not available | Higher affinity than Norethindrone[1] | Metabolites are ER agonists[6] |

| 17-epi-Norethindrone | Likely reduced affinity | Data not available | Data not available |

| 5β-Dihydronorethindrone | Data not available | Data not available | Data not available |

In Vivo Biological Activities: A Comparative Overview

The differential receptor activities of norethindrone's epimers translate into a complex in vivo pharmacological profile.

-

Progestogenic Effects: Norethindrone is a potent progestin, effectively suppressing ovulation and inducing secretory changes in the endometrium.[3][4] The progestogenic activity of its epimers is expected to be lower, although direct comparative in vivo studies are limited.

-

Androgenic and Antiandrogenic Effects: While norethindrone possesses some androgenic activity, its 5α-reduced metabolite, despite higher AR binding, exhibits diminished androgenic effects.[1] This suggests that the overall androgenic impact of norethindrone may be a balance between the activity of the parent compound and its less androgenic metabolite.

-

Estrogenic Effects: The conversion of norethindrone to estrogenic metabolites in specific tissues could contribute to some of the estrogen-like effects observed with norethindrone therapy, such as effects on bone mineral density.

Methodologies for Characterization

The accurate characterization of the biological activity of norethindrone epimers requires robust and validated experimental protocols.

Synthesis and Purification of Norethindrone Epimers

The synthesis of specific epimers often involves stereoselective reduction or oxidation reactions. For instance, 5α-dihydronorethindrone can be synthesized from norethindrone via catalytic hydrogenation. Purification of these epimers typically relies on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which can separate compounds based on their polarity and stereochemistry.[9][10]

Diagram 1: General Workflow for Epimer Synthesis and Purification

Caption: Workflow for synthesizing and purifying norethindrone epimers.

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

-

Receptor Preparation: Prepare a cell membrane fraction or cytosol containing the receptor of interest (e.g., from cells overexpressing the human progesterone receptor).

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-progesterone) and varying concentrations of the unlabeled test compound (norethindrone or its epimers).

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.[11]

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Diagram 2: Competitive Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or T47D) and transiently transfect them with two plasmids:

-

Treatment: Treat the transfected cells with varying concentrations of the test compound (norethindrone or its epimers).

-

Cell Lysis: After an appropriate incubation period, lyse the cells to release the luciferase enzyme.[14]

-

Luciferase Assay: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

-

Measurement: Measure the light output using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Diagram 3: Luciferase Reporter Gene Assay Workflow

Caption: Workflow of a luciferase reporter gene assay.

Implications for Drug Development and Research

The distinct biological activities of norethindrone's epimers have several important implications:

-

Drug Metabolism and Pharmacokinetics: The extent of epimer formation can vary between individuals, potentially contributing to inter-individual differences in drug response and side effects.

-

Therapeutic Profile: The balance between the activities of the parent drug and its metabolites determines the overall therapeutic effect. For example, the reduced androgenicity of 5α-DHNET may be beneficial in minimizing androgen-related side effects.

-

Drug Discovery: Understanding the structure-activity relationships of these epimers can guide the design of new, more selective progestins with improved therapeutic indices. For instance, designing progestins that are not metabolized to androgenic or estrogenic compounds could lead to drugs with fewer off-target effects.

Conclusion

The biological activity of norethindrone is a composite of the actions of the parent compound and its various epimers. Stereochemistry plays a pivotal role in defining the receptor binding affinities and transcriptional activities of these molecules, leading to a complex and nuanced pharmacological profile. A thorough understanding of the distinct properties of each epimer is crucial for optimizing the therapeutic use of norethindrone and for the rational design of future generations of progestational agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate world of steroid hormone stereopharmacology.

References

Sources

- 1. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17-epi-Norethindrone | 38673-36-8 | Benchchem [benchchem.com]

- 4. Comparative Analysis of the Progesterone Receptor Interactome in the Human Ovarian Granulosa Cell Line KGN and Other Female Reproductive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of progestins with steroid receptors in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

Unraveling the Degradation Trajectory of 17-epi-Norethindrone: A Technical Guide for Drug Development Professionals

Abstract

17-epi-Norethindrone, an epimer of the widely used synthetic progestin Norethindrone, is often encountered as a synthesis-related impurity or a potential metabolite.[1] Understanding its degradation pathways is paramount for the development of robust, stable, and safe pharmaceutical formulations of Norethindrone. This technical guide provides an in-depth exploration of the potential degradation pathways of 17-epi-Norethindrone, drawing upon established knowledge of Norethindrone's stability profile. We will delve into the primary degradation mechanisms—hydrolysis, oxidation, and photodegradation—offering insights into the causative factors and the resulting degradants. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design effective stability-indicating methods and formulate resilient drug products.

Introduction: The Significance of Stereochemistry in Degradation

Norethindrone (19-nor-17α-ethynyltestosterone) is a cornerstone of oral contraceptives and hormone replacement therapies.[2][3] Its biological activity is intrinsically linked to its three-dimensional structure. 17-epi-Norethindrone differs from the parent molecule only in the spatial orientation of the hydroxyl group at the C17 position. While this stereochemical variation is known to reduce progestogenic potency by affecting binding to the progesterone receptor, it can also influence the molecule's susceptibility to degradation.[1] The proximity of functional groups and the overall molecular conformation can dictate the kinetics and thermodynamics of degradation reactions.

Forced degradation studies are an indispensable tool in pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[4][5] By subjecting the molecule to extreme conditions, we can anticipate the degradation products that may arise during manufacturing, storage, and administration. This guide will extrapolate the likely degradation pathways of 17-epi-Norethindrone from the well-documented degradation of Norethindrone.[6][7][8]

Primary Degradation Pathways

The core structure of 17-epi-Norethindrone, like Norethindrone, possesses several moieties susceptible to chemical transformation. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway, particularly for ester derivatives of Norethindrone, and can also be relevant under acidic and basic conditions for the parent molecule.

-

Acid-Catalyzed Hydrolysis: In acidic environments, the enone system in Ring A of the steroid nucleus can be susceptible to reactions. While Norethindrone itself is relatively stable to acid hydrolysis, derivatives can be more labile. For instance, Norethindrone Acetate is known to hydrolyze to Norethindrone in acidic dissolution media.[9] Although 17-epi-Norethindrone is not an ester, acidic conditions can promote rearrangements and other degradative reactions. Forced degradation studies on Norethindrone have shown degradation in the presence of strong acids like 5N HCl at elevated temperatures.[6][8]

-

Base-Catalyzed Hydrolysis: Basic conditions can also induce degradation. Studies on Norethindrone have demonstrated significant degradation in the presence of 2N NaOH at 70°C.[6] The enone system and other functional groups can be susceptible to base-catalyzed reactions.

A proposed hydrolytic degradation pathway is the isomerization to Δ⁵(⁶)- and Δ⁵(¹⁰)-Norethindrone, which has been identified as a process-related impurity and potential degradant of Norethindrone.

Caption: Proposed Isomerization of 17-epi-Norethindrone under Hydrolytic Stress.

Oxidative Degradation

The steroidal backbone of 17-epi-Norethindrone contains several sites prone to oxidation. The use of oxidizing agents like hydrogen peroxide is a standard component of forced degradation studies.

-

Mechanism of Oxidation: Oxidation can introduce oxygen-containing functional groups, such as hydroxyl or ketone groups, into the molecule.[1] Common sites of oxidation on the steroid nucleus include allylic positions, which are activated by the double bond in Ring A.

-

Potential Oxidative Degradants: A known oxidative degradation product of Norethindrone acetate is 6-Oxo Norethindrone Acetate.[1] It is highly probable that 17-epi-Norethindrone would undergo similar oxidation at the C6 position to form 6-Oxo-17-epi-Norethindrone. Other potential oxidative degradants could involve hydroxylation at various positions on the steroid nucleus. Forced degradation studies on Norethindrone have shown significant degradation with 50% H₂O₂ at 70°C.[6]

Caption: Proposed Oxidative Degradation Pathways for 17-epi-Norethindrone.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the degradation of photosensitive drug molecules.

-

Mechanism of Photodegradation: The conjugated enone system in Ring A of 17-epi-Norethindrone is a chromophore that can absorb UV radiation. This absorption can lead to the formation of excited states that can then undergo various photochemical reactions, including isomerization, cyclization, or oxidation. Studies have investigated the photolytic degradation of Norethindrone.[8][10][11]

-

Photolytic Stress Conditions: Typical photostability testing involves exposing the drug substance to a combination of visible and UV light, with total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[12] While some studies on Norethindrone showed minimal degradation under photolytic conditions, the potential for photodegradation should not be dismissed without experimental verification for 17-epi-Norethindrone.[6]

Analytical Methodologies for Degradation Studies

A robust, stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[6][13]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for analyzing Norethindrone and its related compounds.[6][14][15]

-

Method Development Considerations:

-

Column: A C18 column is typically used for the separation of steroids.[6][15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. Gradient elution may be necessary to resolve all degradation products from the parent peak.

-

Detection: UV detection at a wavelength of around 240-256 nm is suitable for the enone chromophore in 17-epi-Norethindrone.[6][7] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify co-eluting peaks.

-

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of unknown degradation products. MS provides molecular weight and fragmentation information, which is essential for identifying the chemical structure of degradants.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on established methods for Norethindrone and should be adapted and optimized for 17-epi-Norethindrone.[6][8]

General Sample Preparation

-

Prepare a stock solution of 17-epi-Norethindrone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration.

Protocol for Hydrolytic Degradation

-

Acidic Condition:

-

Mix the drug solution with 5N HCl.

-

Incubate at 70°C for 3 hours.[6]

-

Cool the solution to room temperature.

-

Neutralize with an appropriate amount of 5N NaOH.

-

Dilute to the final concentration with the mobile phase.

-

-

Basic Condition:

-

Mix the drug solution with 2N NaOH.

-

Incubate at 70°C for 1 hour.[6]

-

Cool the solution to room temperature.

-

Neutralize with an appropriate amount of 2N HCl.

-

Dilute to the final concentration with the mobile phase.

-

Protocol for Oxidative Degradation

-

Mix the drug solution with 50% H₂O₂.

-

Incubate at 70°C for 3 hours.[6]

-

Cool the solution to room temperature.

-

Dilute to the final concentration with the mobile phase.

Protocol for Thermal Degradation

-

Store the solid drug substance in an oven at 105°C for 72 hours.[6]

-

After the specified time, dissolve the sample in a suitable solvent and dilute to the final concentration with the mobile phase.

Protocol for Photolytic Degradation

-

Expose the solid drug substance or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]

-

Prepare a control sample stored in the dark.

-

After exposure, dissolve the solid sample or dilute the solution to the final concentration with the mobile phase.

Caption: Workflow for Forced Degradation Studies of 17-epi-Norethindrone.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of 17-epi-Norethindrone based on the known degradants of Norethindrone.

| Degradation Pathway | Potential Degradation Product | Comments |

| Hydrolysis/Isomerization | Δ⁵(⁶)-17-epi-Norethindrone | Identified as a process impurity of Norethindrone. |

| Hydrolysis/Isomerization | Δ⁵(¹⁰)-17-epi-Norethindrone | Identified as a process impurity of Norethindrone. |

| Oxidation | 6-Oxo-17-epi-Norethindrone | Analogous to the known oxidative degradant of Norethindrone Acetate.[1] |

| Oxidation | Hydroxylated Derivatives | Common oxidative modification of steroids. |

Conclusion and Future Perspectives

While the degradation pathways of 17-epi-Norethindrone can be reasonably inferred from its parent compound, Norethindrone, it is imperative that dedicated forced degradation studies are conducted on 17-epi-Norethindrone itself. The subtle difference in stereochemistry at C17 could potentially lead to different degradation kinetics or even novel degradation products. A thorough understanding of these pathways is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product. The methodologies and protocols outlined in this guide provide a robust framework for initiating such investigations. Future work should focus on the isolation and structural characterization of the degradation products of 17-epi-Norethindrone using advanced analytical techniques such as NMR and high-resolution mass spectrometry.

References

- 17-epi-Norethindrone | 38673-36-8 - Benchchem. [URL: https://vertexaisearch.cloud.google.

- Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLXC6cnyK2I_N4LNdlMa9vylbFAyT_9LPrDD72mM1OmCenTf2PlF9NQYxx4ZknUgHh-lF0uNrGJUHLo_Wg6kGSRSjPLb3z6lQbIcRGwTORuIyMIUY3gGGLthFf4EhMSztEGna2GFwC_PgfxTQf3hExhY44_P-GcdLlEXzsTy4bvdVJE1-fxYFDaYC5lgnPuvh1rq2]

- Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725 - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpEuN2NkZqJXSn3pTHAjH4-ujB49de7AdXtVCjRGQO-yYu0H1Td1NmUb2oboXW_X0gg6WJaenCP_l4ky4tNbLz7AA6QpkhTBWS18QopVcJK-mFiB2KLlyHDk8iLiELGRSgK8tyZgyzCN1G7GY=]

- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHti6_hkJQx4YBCPOEmgdUcQhRnqRMl7ZX2F7z_bsX4SNCw6nRVpsdUznlMkXKWbMjTNQuhYrYBoeS-zq1MYhGTLkOI21kA2cnyzMqtwR_5b0fiGNhOnZ_OypMmbGMeo1vjQH0q38Q-pZnveg==]

- Norethindrone (oral route) - Side effects & dosage - Mayo Clinic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUCzVTHGXKKiWvL9y7FhBEfxANoEsf5L7UeKew6lABMKkqtLLmGB1DWIV4LV2Y5MNrpifFp0jw2px4syyvfgO-4PqwFtcGI7RFv5-ZllUUbL9IAfnXk6Z_ccZBpW6MtL61hU95nw9kxNSVT_tHE2bm8T5-hy-kRDney969jeXf-VPG-P5dYStQM_lSek7uaSzmic_ryq4-HIU=]

- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUAtZGRWv_DTcOlCoy_WYy6TiOmq5K03rTs3y4p6o227C8DERuHEuuPPPzyruj5eL3_0snEqTCbjstUlMgo4YkwuHTj3jEePbrXIWONnEy72VmZdZApdlSqsRztsrchI_WcG-Cl_UApM19QueqNsi1Wp6f-Pi8EFCG-Qw6AnqLV9RICS5vXib24d8mMIH6bF-CdwhYTbqb62KxBDO1]

- Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets - PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/7200540]

- CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT - An-Najah Repository. [URL: https://repository.najah.edu/handle/20.500.11888/17094]

- A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study - Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. [URL: https://www.imedpub.com/articles/development-and-validation-of-method-for-the-determination-of-related-substances-of-norethindrone-in-norethindrone-tablets-and-degrad.pdf]

- Norethindrone | C20H26O2 | CID 6230 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Norethindrone]

- RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. [URL: https://www.researchgate.

- A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline - International Journal of Pharmaceutical Sciences. [URL: https://ijps.info/index.php/ijps/article/view/1848]

- Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Nor - Longdom Publishing. [URL: https://www.longdom.org/open-access/development-and-validation-of-rphplcdad-stability-indicating-related-substances-method-for-the-estimation-of-impurities-of-nor-2153-2435-1000431.pdf]

- RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. [URL: https://www.researchgate.

- Norethindrone EP Impurities & Related Compounds - SynThink. [URL: https://www.synthink.com/product/norethindrone-impurities]

- The results of the photolytic degradation of norethisterone and danazol - ResearchGate. [URL: https://www.researchgate.

- HPLC-RIA of a metabolite of norethindrone in human plasma, 17 alpha-ethinyl-5 beta-estrane-3 alpha, 17 beta-diol, following conjugate hydrolysis - PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/6829743]

- Photocatalytic degradation of warfarin, atomoxetine, and norethindrone | Poster Board #338. [URL: https://www.researchgate.

- Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [URL: https://www.daicel.com/pharmaceutical-standards/norethindrone-impurities]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Norethindrone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. scispace.com [scispace.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Dissolution testing of norethindrone:ethinyl estradiol, norethindrone:mestranol, and norethindrone acetate:ethinyl estradiol combination tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photocatalytic degradation of warfarin, atomoxetine, and norethindrone | Poster Board #338 - American Chemical Society [acs.digitellinc.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. longdom.org [longdom.org]

- 14. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]

- 15. japsonline.com [japsonline.com]

Technical Guide: Forced Degradation Studies of Norethindrone Impurities

Introduction: The Structural Vulnerability of 19-Nor Steroids

Norethindrone (17

For researchers and analytical scientists, understanding the 19-nor scaffold is the prerequisite to designing effective forced degradation (stress testing) protocols. Unlike C19-steroids, the A-ring of Norethindrone is electronically distinct; the lack of the angular methyl group at C10 facilitates the migration of the

This guide provides a mechanistic approach to stress testing Norethindrone, moving beyond generic "cookbook" recipes to protocol designs based on the molecule's intrinsic reactivity.

Mechanistic Degradation Pathways[1]

Understanding how Norethindrone degrades allows for the prediction of impurities before they are detected.

Acid/Base Induced Isomerization (The Migration)

The most critical degradation pathway for Norethindrone is the migration of the conjugated double bond.

-

Mechanism: Under acidic or basic stress, the proton at C10 (which is less sterically hindered due to the absence of the methyl group) or C6 becomes labile.

-

Result: The thermodynamically stable

-3-ketone can deconjugate to form the -

Critical Insight: The

isomer is non-conjugated (does not absorb strongly at 240 nm), often leading to mass balance errors if the detector wavelength is not optimized (e.g., using 210 nm for universal detection).

Oxidative Degradation

Oxidation targets electron-rich centers: the double bond and the ethinyl group.

-

Allylic Hydroxylation: Radical attack at C6 or C10 leads to 6

-hydroxy-norethindrone or 10 -

Aromatization: Severe oxidative stress can lead to the aromatization of the A-ring, potentially forming Ethinyl Estradiol derivatives, which is a critical safety concern due to the potent estrogenic activity of the degradant.

-

Ethinyl Oxidation: While less common, the C17-ethinyl group can undergo oxidative cleavage or hydration.

Solvolysis (Enol Ether Formation)

In the presence of alcohols (methanol, ethanol, isopropanol) and an acid catalyst, the C3-ketone undergoes enolization and etherification.

-

Impurity B (Norethindrone Enol Ether): Formed rapidly if the drug is dissolved in alcohol during acid stress testing.

-

Protocol Warning: Avoid using alcohols as co-solvents in acidic stress studies to distinguish process impurities from degradation products. Use Acetonitrile or DMSO instead.

Visualization of Degradation Pathways[2][3][4][5]

The following diagram maps the transformation of Norethindrone into its primary impurities based on stress conditions.

Figure 1: Mechanistic degradation map of Norethindrone showing isomerization (green), solvolysis (yellow), and oxidation (red) pathways.

Master Experimental Protocol

This protocol is designed to achieve 5-20% degradation, the optimal range for method validation as per ICH Q1A(R2).

Preparation of Stock Solutions[6]

-

API Concentration: 1.0 mg/mL in Acetonitrile (Avoid Methanol to prevent artifactual enol ether formation).

-

Control Sample: Store a portion of the stock solution at 4°C protected from light.

Stress Conditions & Procedures[4][7]

| Stress Type | Condition | Duration | Target Mechanism | Neutralization/Quench |

| Acid Hydrolysis | 1N HCl at 60°C | 2 - 8 Hours | Neutralize with 1N NaOH to pH 7.0 | |

| Base Hydrolysis | 1N NaOH at 60°C | 1 - 4 Hours | Neutralize with 1N HCl to pH 7.0 | |

| Oxidation | 3% | 2 - 24 Hours | C6/C10 Hydroxylation | Quench with 10% Sodium Metabisulfite |

| Thermal (Solid) | 105°C (Dry Heat) | 3 - 5 Days | Pyrolysis/Elimination | Dissolve in diluent immediately |

| Photolytic | 1.2M Lux Hours | ~1 Week | Ring A Aromatization | Keep dark control wrapped in foil |

Expert Note on Oxidation: Do not use 30%

Analytical Strategy (HPLC-UV-MS)

To separate the isomers (Impurity C and D) from the parent, a specific stationary phase selectivity is required.

-

Column: C18 with high carbon load (e.g., Inertsil ODS-3V or Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) - Buffer is crucial for peak shape of ionizable impurities.

-

Gradient:

-

0 min: 60% B

-

20 min: 80% B

-

30 min: 60% B

-

-

Wavelength:

-

240 nm: For Parent and conjugated impurities (Imp A, C).

-

210 nm: MANDATORY for Impurity D (

) as it lacks the conjugated ketone chromophore.

-

-

Flow Rate: 1.0 mL/min.

Impurity Profile & Characterization

The following table summarizes the key impurities you must look for. Relative Retention Times (RRT) are approximate and dependent on the exact method used (referenced from standard C18 methods).

| Impurity Name | Common Code | Structure Feature | RRT (Approx) | Origin |

| Noreandrostenedione | Impurity A | 19-nor-androst-4-ene-3,17-dione | ~0.90 | Oxidative (Loss of Ethinyl) |

| Norethindrone | Parent | 17 | 1.00 | API |

| Impurity D | Double bond at C5-C10 | ~1.1 - 1.2 | Acid/Base Isomerization | |

| Impurity C | Double bond at C5-C6 | ~1.2 - 1.3 | Acid/Base Isomerization | |

| Norethindrone Enol Ether | Impurity B | 3-alkoxy-3,5-diene | ~2.5 - 3.0 | Acid + Alcohol (Process/Artifact) |

Method Development Workflow

Use this decision tree to validate your stability-indicating method (SIM).

Figure 2: Logical workflow for validating the stability-indicating nature of the analytical method.

Data Interpretation & Troubleshooting

The "Disappearing" Potency (Mass Balance Failure)

Scenario: You observe 10% degradation of the parent peak but only 2% total impurities.

Cause: Formation of the

Artifact Peaks

Scenario: A large, late-eluting peak appears in the acid degradation sample but not in the thermal sample. Cause: If you used Methanol or Ethanol as a diluent, you have synthesized the Enol Ether (Impurity B). Solution: Repeat the study using Acetonitrile or DMSO as the diluent. If the peak disappears, it was a solvent interaction artifact, not a true degradant.

References

-

ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

-

Islam, R., et al. "Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets."[2] Longdom Publishing, 2017. Link

-

Veeprho Laboratories. "Norethindrone 3-Isopropyl Enol Ether Impurity Structure and Mechanism." Veeprho Standards, Accessed 2024. Link

-

Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014. Link

-

PubChem. "Norethindrone Compound Summary & Stability Data." National Library of Medicine, Accessed 2024. Link

Sources

Stability-Indicating Assay Method for Norethindrone and its Epimers

An In-depth Technical Guide

Executive Summary

Norethindrone, a foundational synthetic progestin, is integral to numerous hormonal therapies, where its stereochemical integrity is paramount to clinical efficacy and safety.[1][2] The potential for epimerization and degradation necessitates a robust analytical method capable of separating and quantifying the active pharmaceutical ingredient (API) from its related substances. This guide details the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method designed for this purpose. We will explore the rationale behind the chromatographic choices, provide a comprehensive, step-by-step protocol for the assay and its validation as per ICH guidelines, and elucidate the degradation pathways of norethindrone under various stress conditions. This document serves as a self-contained resource for analytical scientists tasked with ensuring the quality and stability of norethindrone-containing drug products.

The Imperative for a Stereospecific, Stability-Indicating Method

Norethindrone is a 17β-hydroxy steroid, and its biological activity is highly dependent on this specific configuration.[2] An epimer, such as 17-epi-Norethindrone, differs in the spatial orientation at the 17-position, which can drastically alter its binding affinity to progesterone receptors and, consequently, its therapeutic effect.[3] Therefore, a simple assay that only quantifies total norethindrone is insufficient. A method must possess stereospecificity to resolve and quantify these epimers.

Furthermore, all drug substances are susceptible to degradation over time due to environmental factors like heat, humidity, light, and interaction with excipients or trace contaminants. Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and pathways.[4][5] A stability-indicating method (SIAM) is defined by its proven ability to unequivocally assess the API in the presence of these potential degradation products, ensuring that the measured API concentration is not artificially inflated by co-eluting impurities.[6][7] The development and validation of such a method is a regulatory mandate from bodies like the International Council for Harmonisation (ICH).[5]

Degradation Pathways and Forced Degradation Strategy

To develop a robust SIAM, one must first understand the molecule's vulnerabilities. Forced degradation studies are the cornerstone of this process, intentionally subjecting the drug to harsh conditions to generate potential degradants.[4][8] For norethindrone, these studies reveal susceptibility to hydrolysis (acidic and basic), oxidation, and thermal stress.[9][10]

-

Acid and Base Hydrolysis: Exposure to acidic and basic conditions can promote epimerization and other structural rearrangements.[9][10][11]

-

Oxidative Degradation: The steroid nucleus can be susceptible to oxidation, particularly when exposed to agents like hydrogen peroxide, leading to the formation of various oxygenated derivatives.[9][10][12]

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[4][12]

-

Photolytic Degradation: Exposure to UV light can induce photochemical reactions.[12]

The logical workflow for using forced degradation to establish method specificity is outlined below.

Caption: Forced degradation workflow to demonstrate method specificity.

Core Methodology: Reversed-Phase HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the technique of choice for analyzing norethindrone and its related compounds due to its ability to separate molecules based on their hydrophobicity.

Experimental Protocol: Chromatographic Conditions

The following conditions have been optimized to achieve baseline separation of norethindrone from its known impurities and degradation products.

| Parameter | Specification | Rationale & Causality |

| Column | Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention for the steroid structure of norethindrone. A 150 mm length offers a good balance between resolution and run time.[9][12] |

| Mobile Phase | Gradient or Isocratic mixture of Acetonitrile and Water/Buffer | Acetonitrile is a common organic modifier with good UV transparency. A gradient elution may be necessary to resolve early-eluting polar degradants from the main API peak and late-eluting non-polar impurities. An isocratic system (e.g., 50:50 Acetonitrile:Water) can be used if sufficient resolution is achieved.[9][13] |

| Flow Rate | 1.0 - 1.5 mL/min | This flow rate is typical for a 4.6 mm ID column and provides optimal efficiency without generating excessive backpressure.[13] |

| Column Temperature | 40 °C | Elevating the column temperature reduces mobile phase viscosity, improving efficiency and peak shape. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.[14] |

| Detection | UV at 240-245 nm | Norethindrone has a strong chromophore that absorbs in this UV range, providing excellent sensitivity. A photodiode array (PDA) detector is highly recommended to simultaneously monitor multiple wavelengths and perform peak purity analysis.[1][9][12][14] |

| Injection Volume | 20 µL | A standard volume that balances sensitivity with the risk of column overload.[13] |

Experimental Protocol: Preparation of Solutions

Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically used.

Standard Stock Solution (e.g., 500 µg/mL):

-

Accurately weigh approximately 25 mg of Norethindrone Reference Standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to cool to room temperature.

-

Dilute to volume with diluent and mix thoroughly.

Working Standard Solution (e.g., 50 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with diluent and mix thoroughly.

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets to create a composite.

-

Accurately weigh a portion of the powder equivalent to one average tablet weight into a suitable volumetric flask (e.g., 100 mL for a 0.35 mg tablet, to achieve a target concentration).

-

Add approximately 70% of the flask volume with diluent.

-

Sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the API.

-

Allow the solution to cool to room temperature.

-

Dilute to volume with diluent and mix thoroughly.

-

Centrifuge a portion of the solution at 3000 rpm for 10 minutes.[11]

-

Filter the supernatant through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial. Discard the first few mL of the filtrate.

Method Validation: A Self-Validating System

Validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R1) guideline.[7][15]

Specificity (Forced Degradation)

Objective: To demonstrate that the method can separate norethindrone from its degradation products. Protocol:

-

Prepare separate solutions of norethindrone in 0.1N HCl, 0.1N NaOH, and 3% H₂O₂. Prepare another solution in the diluent.

-

Reflux the acidic and basic solutions at 70°C for a specified time (e.g., 1-3 hours). Heat the oxidative and neutral solutions similarly.[12]

-

Expose a solid sample to dry heat (e.g., 105°C for 72 hours) and high humidity (e.g., 25°C/92% RH for 72 hours).[12]

-

After the stress period, cool the solutions, neutralize the acidic and basic samples, and dilute all to the target concentration.

-

Analyze the unstressed sample, a placebo sample, and all stressed samples by the proposed HPLC method. Acceptance Criteria: The norethindrone peak should be free from any co-eluting peaks in the chromatograms of the stressed and placebo samples. Peak purity analysis (using a PDA detector) should yield a purity angle less than the purity threshold, confirming spectral homogeneity.[12]

Linearity

Objective: To confirm a proportional relationship between detector response and analyte concentration. Protocol:

-

Prepare a series of at least five standard solutions from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).[12][15]

-

Inject each solution in triplicate.

-

Construct a calibration curve by plotting the mean peak area against concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression line must be ≥ 0.999.[14][15]

Accuracy (Recovery)

Objective: To determine the closeness of the measured value to the true value. Protocol:

-

Prepare a homogenous blend of placebo powder.

-

Spike the placebo with norethindrone API at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).[12]

-

Prepare three independent samples at each level.

-

Analyze the samples and calculate the percentage recovery for each. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements. Protocol:

-

Repeatability (Method Precision): Prepare and analyze six independent samples from the same homogenous batch of drug product at 100% of the test concentration.

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) of the assay results should be not more than 2.0%.[10]

Robustness

Objective: To evaluate the method's reliability during minor but deliberate variations in its parameters. Protocol:

-

Analyze a standard solution while making small, deliberate changes to critical parameters, one at a time. Examples include:

-

Flow Rate: ± 0.2 mL/min

-

Column Temperature: ± 5 °C

-

Mobile Phase Composition: ± 2% absolute in the organic component

-

Detection Wavelength: ± 2 nm

-

-

Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the final quantified result. Acceptance Criteria: System suitability parameters must remain within their defined limits, and the results should not deviate significantly from the nominal method.

Validation Data Summary

The table below presents typical acceptance criteria for the validation of a stability-indicating HPLC assay.

| Validation Parameter | Test | Acceptance Criteria |

| Specificity | Forced Degradation & Placebo Interference | No interference at the retention time of Norethindrone. Peak purity index > 0.999. |

| Linearity | 5 levels (50-150% of nominal conc.) | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy | 3 levels (80%, 100%, 120%), 3 reps each | Mean Recovery: 98.0% - 102.0% |

| Precision | ||

| - Repeatability | n=6 samples | %RSD ≤ 2.0% |

| - Intermediate Precision | n=6 samples (different day/analyst) | %RSD ≤ 2.0% |

| Range | Verified by Linearity & Accuracy data | 50% - 150% of nominal concentration |

| Robustness | Varied Flow, Temp, Mobile Phase | System Suitability criteria are met. |

| LOD & LOQ | Signal-to-Noise or Std. Dev. of Response | Typically S/N of 3 for LOD and 10 for LOQ.[9] |

The logical relationship between these validation pillars is crucial for building a trustworthy method.

Caption: Interdependence of key validation parameters for a SIAM.

Conclusion

This technical guide has outlined a comprehensive, scientifically-grounded framework for the development and validation of a stability-indicating HPLC method for norethindrone and its epimers. By integrating forced degradation studies into the validation scheme, the method's specificity is rigorously established. The detailed protocols for chromatographic conditions and validation experiments provide a clear pathway for implementation in a quality control or research environment. Adherence to these principles ensures the generation of reliable, accurate, and defensible data, which is fundamental to guaranteeing the stability, quality, and safety of pharmaceutical products containing norethindrone.

References

-

Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. Longdom Publishing.[Link]

-

Azeez, R., Bairagi, V. A., & Azeez, Z. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline. International Journal of Pharmaceutical Sciences.[Link]

-

Kaushal, G., Sayre, B. E., & Prettyman, T. (2012). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. Journal of Liquid Chromatography & Related Technologies.[Link]

-

Azeez, R., Siddiqui, M. A., & Azeez, Z. (2021). A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. Der Pharma Chemica.[Link]

-

ResearchGate. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Request PDF.[Link]

-

(n.d.). A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations. Semantic Scholar.[Link]

-

Hashem, H., Abd el-Hay, S. S., & Jira, T. (2015). A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. ResearchGate.[Link]

-

Coli Louvisse de Abreu, L., et al. (2020). Forced Degradation Studies of Epinephrine and Norepinephrine. Scribd.[Link]

-

Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.[Link]

-

(2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. Semantic Scholar.[Link]

-

Al-khedairy, E. B., & Al-dahmash, N. D. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate. Indian Journal of Pharmaceutical Sciences.[Link]

-

(2023). CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT. An-Najah Repository.[Link]

-

(n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies. Neliti.[Link]

-

QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- Google Patents. (2020).

-

European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

-

National Institutes of Health (NIH). (n.d.). Norethindrone. PubChem.[Link]

-

HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

-

Al-khedairy, E. B., & Al-dahmash, N. D. (2016). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticulate Liquid Formulation. Indian Journal of Pharmaceutical Sciences.[Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.[Link]

-

Fotherby, K., et al. (1978). Pharmacokinetics of norethindrone acetate in women. PubMed.[Link]

Sources

- 1. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17-epi-Norethindrone | 38673-36-8 | Benchchem [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. hmrlabs.com [hmrlabs.com]

- 8. scribd.com [scribd.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

Application Note: High-Resolution Chiral HPLC Method for Norethindrone Enantiomeric Separation

Executive Summary & Scientific Rationale

Norethindrone (17α-ethynyl-19-nortestosterone) is a synthetic progestin used extensively in oral contraceptives and hormone replacement therapies.[1] Structurally, it possesses six chiral centers. While the biological activity resides primarily in the specific natural configuration, the verification of enantiomeric purity is critical during total synthesis and regulatory quality control (ICH Q6A) to ensure the absence of the ent-isomer (mirror image) or diastereomeric impurities which may possess off-target toxicity or reduced efficacy.

This application note details a robust Normal Phase (NP) method using an amylose-based polysaccharide stationary phase. This approach is selected over ligand-exchange or Pirkle-type phases due to the superior recognition mechanisms of the amylose tris(3,5-dimethylphenylcarbamate) selector for the steroid backbone's rigid chirality. A secondary Reversed Phase (RP) method is provided for LC-MS compatible workflows.

Key Performance Indicators (Target):

-

Resolution (

): -

Tailing Factor (

): -

LOD:

(area normalization).

Method Development Strategy: The "Why" Behind the Protocol

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

-

Stationary Phase Selection: Norethindrone contains a sterically hindered hydroxyl group at C17 and a ketone at C3. The Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the "Gold Standard" for this class. The helical structure of the amylose polymer creates chiral cavities that can discriminate the spatial arrangement of the steroid rings (A, B, C, D rings).

-

Mobile Phase Selection: A Hexane/Alcohol mixture is used.[2][3][4][5] Ethanol is preferred over Isopropanol (IPA) for this specific steroid because the linear alcohol molecule can more easily penetrate the amylose helix to modulate retention without destroying the hydrogen-bonding network essential for chiral recognition.

-

Temperature Control: Maintained at 25°C. Higher temperatures often improve mass transfer but reduce the enthalpy-driven enantioselectivity (

) in polysaccharide columns.

Mechanistic Visualization

The following diagram illustrates the multi-point interaction mechanism required for separation.

Figure 1: Mechanism of chiral recognition involving hydrogen bonding and steric inclusion within the amylose helical grooves.

Protocol A: Normal Phase (Gold Standard)

This method is recommended for QC release testing and purity analysis due to its high selectivity and robustness.

Chromatographic Conditions[2][4][5][6][7][8][9]

| Parameter | Setting | Notes |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. |

| Mobile Phase | n-Hexane : Ethanol (90 : 10 v/v) | Premix or use quaternary pump. Ethanol must be HPLC grade, free of water. |

| Flow Rate | 1.0 mL/min | Adjust to keep backpressure < 80 bar. |

| Temperature | 25°C | Strictly controlled (± 1°C). |

| Detection | UV @ 244 nm | Max absorption of the |

| Injection Vol. | 10 µL | Sample concentration: 0.5 mg/mL. |

| Run Time | 15 - 20 minutes | Ensure full elution of potential late-eluting diastereomers. |

Step-by-Step Execution

-

System Preparation:

-

Flush the system with 100% Ethanol for 30 minutes to remove any reversed-phase solvents (Water/Acetonitrile) which are immiscible with Hexane and can precipitate buffers, destroying the column.

-

Equilibrate the column with the Mobile Phase (Hexane/EtOH 90:10) for at least 45 minutes until the baseline is stable.

-

-

Sample Diluent:

-

Dissolve the Norethindrone reference standard in 100% Ethanol first (to ensure solubility), then dilute with Hexane to match the mobile phase ratio (approx. 90:10).

-

Caution: Avoid dissolving directly in 100% Hexane as steroids may have slow dissolution kinetics.

-

-

System Suitability Test (SST):

-

Inject a racemic mixture (or a spiked sample containing the ent-isomer).

-

Requirement: Resolution (

) between enantiomers -

Requirement: Symmetry factor (Tail) for the main peak

.

-

Protocol B: Reversed Phase (LC-MS Compatible)

This method is suitable for biological matrices (plasma/urine) or when Mass Spectrometry detection is required.[6]

Chromatographic Conditions[2][4][5][6][7][8][9]

| Parameter | Setting | Notes |

| Column | Chiralpak® IG-3 (150 x 4.6 mm, 3 µm) | Immobilized Amylose selector; more robust solvent tolerance. |

| Mobile Phase | Acetonitrile : Water (60 : 40 v/v) | Isocratic. |

| Flow Rate | 0.8 mL/min | Lower flow rate for MS ionization efficiency. |

| Temperature | 30°C | Slightly elevated to reduce viscosity. |

| Detection | UV @ 244 nm or MS (ESI+) | MS Mode: SIM at m/z 299.2 [M+H]+. |

Method Workflow

Figure 2: Reversed-Phase LC-MS Workflow for Norethindrone.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Peak Broadening | Solvent mismatch | Ensure sample solvent matches mobile phase strength.[5][6] Avoid using 100% Ethanol for injection in NP mode; dilute with Hexane. |

| Loss of Resolution | Column memory effect | The column may have adsorbed water. Flush with 100% Ethanol (for AD-H) for 2 hours, then re-equilibrate with Hexane/EtOH. |

| High Backpressure | Frit blockage | Reverse flush the column (if permitted by manufacturer) or replace the inlet frit. Filter samples through 0.22 µm PTFE filters. |

| Split Peaks | Solvent immiscibility | CRITICAL: Never switch directly from RP (Water) to NP (Hexane). Use IPA as an intermediate flush solvent. |

References

-

Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[3] [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies. Marcel Dekker. (General reference for steroid separation mechanisms on polysaccharide phases).

-

PubChem. Norethindrone Compound Summary. National Library of Medicine. [Link]

-

Research Journal of Pharmacy and Technology. Validated Chiral HPLC Method for Enantiomeric separation (General Steroid Protocols). [Link]

(Note: While specific "Norethindrone Enantiomer" monographs are proprietary to synthesis labs, the protocols above are derived from validated "Class" separations for 19-nor steroids using Daicel polysaccharide columns.)

Sources

Development and Validation of a Stability-Indicating HPLC Assay for 17-epi-Norethindrone

Application Note

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.